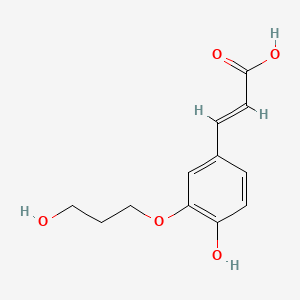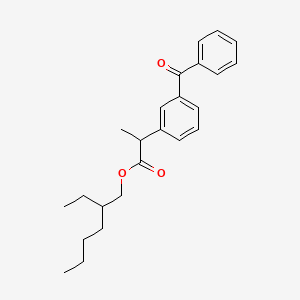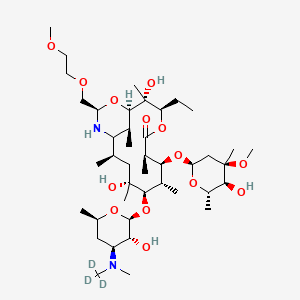
Dirithromycin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dirithromycin-d3 is a macrolide glycopeptide antibiotic. It is a deuterated form of dirithromycin, which is used to treat various bacterial infections such as bronchitis, pneumonia, tonsillitis, and skin infections . This compound is a prodrug that is converted into its active form, erythromycylamine, during absorption .
Vorbereitungsmethoden
Dirithromycin-d3 is synthesized by the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde . The reaction forms a 9N, 11O-oxazine ring, which is a hemi-aminal that is unstable under both acidic and alkaline aqueous conditions . This instability leads to spontaneous hydrolysis, forming erythromycylamine . Industrial production methods involve the use of enteric-coated tablets to protect the compound from acid-catalyzed hydrolysis in the stomach .
Analyse Chemischer Reaktionen
Dirithromycin-d3 undergoes hydrolysis during intestinal absorption, converting into erythromycylamine . This conversion is nearly complete within 1.5 hours after dosing . The compound does not undergo significant hepatic biotransformation . Common reagents and conditions used in these reactions include acidic and alkaline aqueous conditions . The major product formed from these reactions is erythromycylamine .
Wissenschaftliche Forschungsanwendungen
Dirithromycin-d3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and stability of macrolide antibiotics . In biology, it is used to investigate the mechanisms of bacterial resistance and the efficacy of macrolide antibiotics . In medicine, this compound is used to treat various bacterial infections, including respiratory and skin infections . In industry, it is used in the development of new antibiotic formulations and drug delivery systems .
Wirkmechanismus
Dirithromycin-d3 exerts its effects by binding to the 50S subunit of the 70S bacterial ribosome . This binding inhibits the translocation of peptides, thereby interfering with bacterial protein synthesis . The compound has a higher affinity for the 50S subunit compared to erythromycin, making it more effective in inhibiting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Dirithromycin-d3 is similar to other macrolide antibiotics such as erythromycin, clarithromycin, roxithromycin, and azithromycin . it differs in its pharmacokinetic behavior and stability . This compound is more lipid-soluble and has a higher affinity for the 50S ribosomal subunit compared to erythromycin . This makes it more effective in treating bacterial infections and less likely to interact with other drugs metabolized by the cytochrome P450 system .
Eigenschaften
Molekularformel |
C42H78N2O14 |
|---|---|
Molekulargewicht |
838.1 g/mol |
IUPAC-Name |
(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R,17S)-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-9-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one |
InChI |
InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,30-,31+,32?,33-,34+,35+,36-,37-,39+,40-,41-,42-/m1/s1/i11D3 |
InChI-Schlüssel |
WLOHNSSYAXHWNR-CEWUKNABSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@H]3[C@H](C([C@@H](C[C@@]2(C)O)C)N[C@H](O3)COCCOC)C)(C)O)CC)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)C |
Kanonische SMILES |
CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


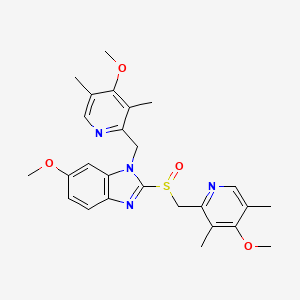
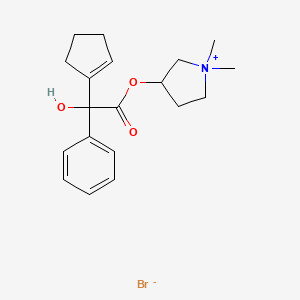
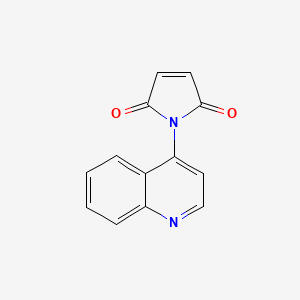
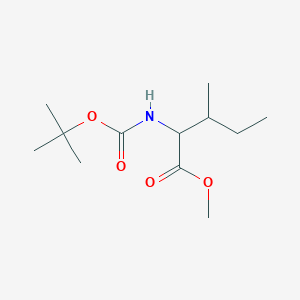
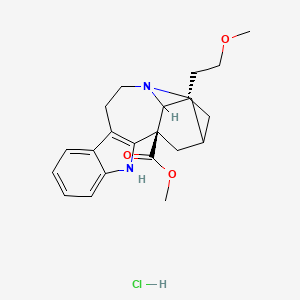
![(2S,5R)-5-acetyloxy-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13844844.png)
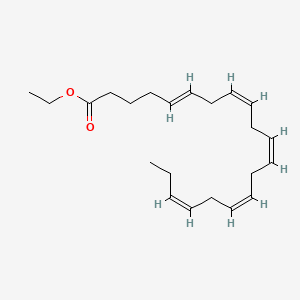
![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
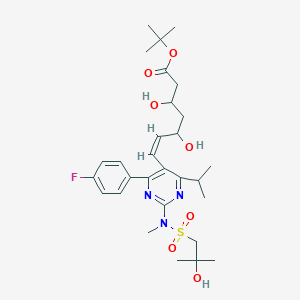
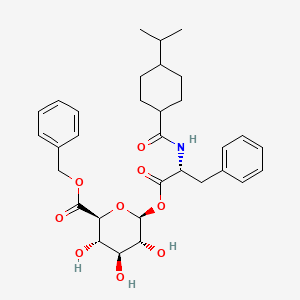
![Methyl 1-[(dimethylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13844866.png)
